molecular formula C11H12O4 B3051684 Methyl p-acetoxyphenylacetate CAS No. 35400-15-8

Methyl p-acetoxyphenylacetate

Cat. No. B3051684
CAS RN: 35400-15-8
M. Wt: 208.21 g/mol
InChI Key: JKHDKNXAZVHOHC-UHFFFAOYSA-N
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Description

“Methyl p-acetoxyphenylacetate” is an organic compound . It is the methyl ester of phenylacetic acid . It is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents . Methyl phenylacetate has a strong odor similar to honey .


Synthesis Analysis

The synthesis of p-methoxyphenylacetic acid, which is structurally similar to “Methyl p-acetoxyphenylacetate”, has been reported . The main raw materials for this synthesis are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . The method provided by the invention is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost, and mild in reaction conditions .


Molecular Structure Analysis

The molecular structure of “Methyl p-acetoxyphenylacetate” can be determined using various techniques such as mass spectrometry . Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization .


Physical And Chemical Properties Analysis

“Methyl p-acetoxyphenylacetate” is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents . It has a strong odor similar to honey . More detailed physical and chemical properties can be determined using various techniques such as thermal analysis .

Scientific Research Applications

1. Chromogenic Substrate for Esterases

Methyl p-acetoxyphenylacetate finds application as a chromogenic substrate for esterases. In a study by Levine, Lavis, and Raines (2008), a stable chromogenic substrate for esterases was created by structurally isolating an acetyl ester and p-nitroaniline group using a trimethyl lock moiety. This prochromophore could be useful in various assays (Levine, Lavis, & Raines, 2008).

2. Production of D-phenylglycine

Methyl p-acetoxyphenylacetate plays a role in the production of D-phenylglycine, a valuable chiral building block in drug synthesis. Bossi, Cretich, and Righetti (1998) exploited Penicillin G acylase (PGA) for producing pure D-phenylglycine from a racemate mixture via an acylation reaction onto methyl p-acetoxyphenylacetate (Bossi, Cretich, & Righetti, 1998).

3. Antimicrobial and Antioxidant Applications

Phenylacetic acid derivatives, including methyl p-acetoxyphenylacetate, have been investigated for their antimicrobial and antioxidant properties. A study by Varma et al. (2006) isolated compounds from Curvularia lunata culture, including methyl p-acetoxyphenylacetate derivatives, and assessed their biological activities (Varma et al., 2006).

4. Synthesis and Catalysis

Methyl p-acetoxyphenylacetate has been synthesized for various applications. Ying (2010) synthesized methyl 4-hydroxyphenylacetate, a related compound, using strong acidic cation exchange resin, highlighting its potential in catalysis and synthesis (Ying, 2010).

5. Radio-sensitizing Effects in Cancer Therapy

Polyphenolic acetates, including derivatives of methyl p-acetoxyphenylacetate, have shown potential as radio-sensitizing agents in cancer therapy. A study by Verma et al. (2014) explored the cytotoxic and radio-sensitizing effects of certain polyphenolic acetates in a human glioma cell line, indicating their potential in enhancing the efficacy of radiation therapy (Verma et al., 2014).

6. Mechanism of Biochemical Action in Pharmacology

The biochemical action of methyl p-acetoxyphenylacetate and its derivatives is significant in pharmacology. Kumar et al. (2005) investigated the specificities of acetoxy derivatives of 4-methylcoumarin and 4-phenylcoumarin, which are related to methyl p-acetoxyphenylacetate, to understand their interactions in pharmacological contexts (Kumar et al., 2005).

properties

IUPAC Name

methyl 2-(4-acetyloxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-10-5-3-9(4-6-10)7-11(13)14-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHDKNXAZVHOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341343
Record name methyl (4-acetoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl p-acetoxyphenylacetate

CAS RN

35400-15-8
Record name methyl (4-acetoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g (0.06 mol) of methyl 4-hydroxyphenylacetate are treated with 18.36 g (0.18 mol) of acetic anhydride (17 ml) and 1 ml of pyridine and the mixture is heated to boiling for 2 hours. The solvents are largely evaporated in vacuo, the residue is taken up in water and the solution is extracted with ethyl acetate. After drying using sodium sulphate, the solvent is distilled off in vacuo and a pale yellow, thin oil is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

41.5 g of K2CO3 are added to a solution of 40 g of methyl(4-hydroxyphenyl)acetate in 800 mL of anhydrous THF in a 2 L flask equipped with a magnetic stirrer, under nitrogen. 27 mL of acetic anhydride are then added at 9° C. After 1 hour of stirring at 44° C., the insoluble matter is filtered. It is washed with THF and the filtrate is concentrated to yield 53 g of expected product (white solid). The crude product is used directly for preparing the corresponding intermediate VII.
Name
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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